molecular formula C15H16ClN3O B3482131 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B3482131
M. Wt: 289.76 g/mol
InChI Key: GHTWVWGEDATQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied in scientific research. This compound is also known as JNJ-40411813 and is classified as a selective and potent inhibitor of the protein kinase C alpha (PKCα) enzyme. PKCα is an important enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves the selective and potent inhibition of PKCα. PKCα is an important enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKCα by this compound leads to the inhibition of cellular processes that are dependent on PKCα activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. The inhibition of PKCα by this compound has been shown to have potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. The inhibition of PKCα by this compound leads to the inhibition of cellular processes that are dependent on PKCα activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments include its potent and selective inhibition of PKCα, which allows for the study of cellular processes that are dependent on PKCα activity. The limitations of using this compound in lab experiments include the need for careful handling due to its toxic nature and the need for further studies to determine its safety and efficacy in clinical trials.

Future Directions

There are several future directions for the study of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide. These include the further study of its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Further studies are also needed to determine its safety and efficacy in clinical trials. The development of more potent and selective inhibitors of PKCα is also an area of future research. Additionally, the study of the role of PKCα in various cellular processes and its potential as a therapeutic target is an area of future research.

Scientific Research Applications

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied in scientific research due to its potent and selective inhibition of PKCα. PKCα is a crucial enzyme that plays a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKCα by this compound has been shown to have potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders.

Properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-2-19-14(13(16)9-17-19)15(20)18-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTWVWGEDATQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

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